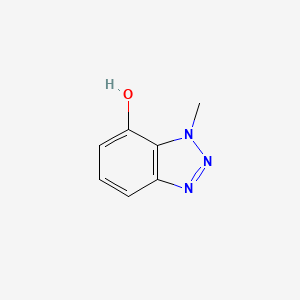

3-Methylbenzotriazol-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

163298-75-7 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-methylbenzotriazol-4-ol |

InChI |

InChI=1S/C7H7N3O/c1-10-7-5(8-9-10)3-2-4-6(7)11/h2-4,11H,1H3 |

InChI Key |

OLGIDSZESDSBND-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2O)N=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbenzotriazol 4 Ol and Its Functional Analogues

De Novo Synthesis Pathways and Reaction Design

De novo synthesis, the construction of complex molecules from simple precursors, is fundamental to producing the benzotriazole (B28993) core. This often involves the formation of the triazole ring onto a pre-functionalized benzene (B151609) ring.

Classical Condensation and Cyclization Protocols

The traditional and most direct route to the benzotriazole scaffold is the diazotization of o-phenylenediamines. ijariie.com This involves treating the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. ijariie.comijpsonline.com The resulting monodiazonium derivative undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. ijariie.com

For the synthesis of substituted benzotriazoles, such as those with a hydroxyl group, the starting material would be a substituted o-phenylenediamine (B120857). For instance, the synthesis of benzotriazole-5-carboxylic acid is achieved by the diazotization of 3,4-diaminobenzoic acid in glacial acetic acid with sodium nitrite. ijpsonline.comnih.gov This principle can be extended to prepare hydroxy-substituted benzotriazoles, provided the appropriately substituted o-phenylenediamine is available.

Another classical approach involves the cyclocondensation of o-phenylenediamine with a nitrite source in acetic acid, which leads to the formation of the benzotriazole through a monodiazonium intermediate that cyclizes. ijariie.com The reaction involves simple heating of the reagents. ijariie.com

The table below summarizes key aspects of classical synthesis methods for benzotriazole derivatives.

| Starting Material | Reagents | Key Transformation | Product Class |

| o-Phenylenediamine | Sodium nitrite, Acetic acid | Diazotization, Cyclization | Benzotriazole |

| 3,4-Diaminobenzoic acid | Sodium nitrite, Acetic acid | Diazotization, Cyclization | Benzotriazole-5-carboxylic acid |

Regioselective Functionalization and Methylation Strategies

Achieving regioselectivity in the functionalization of the benzotriazole ring system is a significant synthetic challenge due to the presence of multiple nitrogen atoms and the tautomeric nature of the ring. nih.govd-nb.info Alkylation of 1,2,3-benzotriazole, for instance, often results in a mixture of N1 and N2 isomers, with N2 substitution being particularly difficult to achieve selectively. nih.gov

However, various strategies have been developed to control the position of incoming functional groups. The choice of solvent, base, and alkylating agent can influence the N1/N2 ratio. For example, N-alkylation of benzotriazole with alkyl halides in the presence of potassium carbonate in DMF is a common method. nih.gov

Methylation Strategies: Methylation, a specific type of alkylation, is crucial for synthesizing compounds like 3-Methylbenzotriazol-4-ol. General methylation strategies for heterocycles often employ reagents like methyl iodide or dimethyl sulfate. For N-heterocycles, including indoles and amides, a novel and monoselective N-methylation protocol uses phenyl trimethylammonium iodide as a methyl source under mild basic conditions. acs.org Another approach involves the use of dicumyl peroxide in the presence of CuCl for the N-methylation of amides. acs.org While not specific to this compound, these modern methylation techniques could potentially be adapted for its synthesis.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to understand and predict the regioselectivity of these reactions. nih.gov Analysis of the activation strain model and electrostatic interactions can reveal the factors that favor one isomer over another. nih.govscilit.com

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and lack of selectivity, advanced synthetic strategies have been developed. These include metal-catalyzed reactions and the application of green chemistry principles.

Metal-Catalyzed Coupling Reactions for Benzotriazol-4-ol Scaffold Construction

Transition metal catalysis provides powerful tools for constructing and functionalizing the benzotriazole scaffold. d-nb.info These methods often involve the direct activation of C-H or N-H bonds, offering more atom-economical and efficient routes. d-nb.info

Copper-catalyzed reactions are particularly prominent. For instance, the Ullmann-type coupling reaction, catalyzed by copper, is used for the synthesis of benzoxazoles and benzothiazoles, with 1-(hydroxymethyl)-1H-benzotriazole acting as an efficient ligand. researchgate.net This highlights the dual role benzotriazole derivatives can play as both synthetic targets and ligands in catalysis. Similarly, copper-catalyzed Glaser coupling, using benzotriazole as a ligand, is effective for synthesizing conjugated 1,3-diynes. acs.org

Rhodium catalysis has also been explored for the regioselective functionalization of benzotriazoles. Ligand-controlled rhodium-catalyzed coupling of 1,2,3-benzotriazoles with allenes allows for selective N1 or N2 allylation depending on the phosphine (B1218219) ligand used (e.g., JoSPOphos for N1 and DPEphos for N2). nih.govd-nb.infoscilit.comacs.org

Palladium catalysis is another key strategy. A 1,7-palladium migration-cyclization-dealkylation sequence enables the regioselective synthesis of benzotriazoles in excellent yields. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination of aryl triazene (B1217601) compounds also provides a route to 1-aryl-1H-benzotriazoles. organic-chemistry.org

The following table provides a snapshot of metal-catalyzed reactions relevant to benzotriazole synthesis.

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Copper(I) | Ullmann Coupling | N-(2-bromophenyl)benzamides | Benzoxazoles |

| Rhodium(I) | Allylation | 1,2,3-Benzotriazoles, Allenes | N-Allylated Benzotriazoles |

| Palladium(II) | C-H Amination | Aryl triazenes | 1-Aryl-1H-benzotriazoles |

Microwave-Assisted and Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. nih.gov Microwave-assisted synthesis has emerged as a key green chemistry technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsonline.comnih.govrsc.org

The synthesis of various benzotriazole derivatives has been successfully achieved using microwave irradiation. ijpsonline.comnih.govnih.gov For example, the N-alkylation of benzotriazole can be performed under microwave conditions, significantly reducing the reaction time from hours to minutes. ijpsonline.comnih.govnih.gov A comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives showed that the microwave approach consistently gave better yields in a fraction of the time. ijpsonline.comnih.gov

Another green approach is the use of solid-phase synthesis, which simplifies purification and reduces waste. A novel method for benzotriazole synthesis involves microwave-assisted solid-phase diazotization of o-phenylenediamines using K-10 montmorillonite (B579905) clay as a recyclable catalyst and solid support. rsc.orgrsc.org This method avoids the use of harmful solvents and allows for easy product isolation. rsc.orgrsc.org

The use of cost-effective and non-toxic reagents is another tenet of green chemistry. Polymethylhydrosiloxane (PMHS), a byproduct of the silicone industry, has been used as a green alternative to tin-based reagents for the cleavage and cyclization of the benzotriazole ring in the synthesis of other heterocycles like benzothiazoles. nih.gov

| Synthetic Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Shorter reaction times, higher yields, cleaner reactions |

| Solid-Phase Synthesis | Reactants are bound to a solid support | Simplified purification, reduced solvent use |

| Use of Green Reagents | e.g., Polymethylhydrosiloxane (PMHS) | Cost-effective, non-toxic, reduced waste |

Integration into Multicomponent Reactions for Complex Scaffold Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. organic-chemistry.orgpreprints.org The integration of the benzotriazole scaffold into MCRs offers a powerful strategy for the rapid synthesis of complex molecules.

One notable example is the Ugi-Smiles coupling. When allylamine (B125299) is used as the amine component in the Ugi-Smiles reaction of o-nitrophenols, the resulting adducts can be deallylated and the nitro group reduced to an amine. Subsequent diazotization and cyclization would provide a multicomponent route to benzotriazole scaffolds. acs.org

The versatility of the benzotriazole moiety as a synthetic auxiliary also lends itself to MCRs. thieme-connect.com For instance, N-acylbenzotriazoles, which are stable and versatile acylating agents, can be used in various transformations to build complex structures. thieme-connect.com The benzotriazole ring can act as a good leaving group, facilitating subsequent reactions. thieme-connect.com

The development of novel MCRs involving benzotriazole derivatives is an active area of research, with the potential to streamline the synthesis of libraries of complex compounds for various applications. pharmafeatures.com

Derivatization and Structural Modification Strategies

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Strategic derivatization can be achieved through reactions targeting the aromatic ring, the triazole moiety, and the hydroxyl group.

The reactivity of the benzotriazol-4-ol core is governed by the electronic interplay of its constituent parts: the electron-donating hydroxyl and methyl groups and the electron-withdrawing benzotriazole system.

Electrophilic Aromatic Substitution: The benzene ring of the benzotriazol-4-ol scaffold is activated towards electrophilic aromatic substitution by the strongly activating ortho-, para-directing hydroxyl group at C4 and the weakly activating methyl group at C3. The benzotriazole moiety itself is an electron-withdrawing group, which tends to deactivate the ring towards electrophiles. masterorganicchemistry.com The directing influence of the hydroxyl group is dominant, guiding incoming electrophiles primarily to the positions ortho and para to it. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at the C5 and C7 positions.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the triazole ring system activates the aromatic nucleus for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This type of reaction is facilitated when a good leaving group, such as a halogen, is present on the ring, particularly at positions ortho or para to the electron-withdrawing group (e.g., positions 5 and 7). libretexts.org For instance, a halogenated derivative of this compound could react with various nucleophiles (e.g., amines, alkoxides) to yield substituted products. The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

Substitution on the Triazole Ring: The triazole nitrogens are also sites for derivatization. N-alkylation, typically achieved by deprotonating the benzotriazole with a base followed by reaction with an alkyl halide, is a common modification. wikipedia.org This reaction can produce a mixture of N1 and N2-alkylated isomers, which may be separable by chromatography. ias.ac.in The N1 position is generally favored. ijariie.com N-amination using reagents like hydroxylamine-O-sulfonic acid can also be performed to introduce an amino group on the triazole nitrogen. wikipedia.org

Table 1: Potential Substitution Reactions on the Benzotriazol-4-ol Core

| Reaction Type | Reagent Example | Key Influencing Group(s) | Predicted Position of Substitution | Resulting Derivative Class |

|---|---|---|---|---|

| Electrophilic Nitration | HNO₃ / H₂SO₄ | -OH (activating, o,p-directing) | C5, C7 | Nitro-3-methylbenzotriazol-4-ol |

| Electrophilic Halogenation | Br₂ / FeBr₃ | -OH (activating, o,p-directing) | C5, C7 | Bromo-3-methylbenzotriazol-4-ol |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | R-NH₂ (Amine) | Benzotriazole Ring (activating) | C5, C7 (if halogen is present) | Amino-3-methylbenzotriazol-4-ol |

The hydroxyl group at the C4 position is a key site for introducing structural diversity through O-functionalization. These reactions modify the polarity, hydrogen-bonding capability, and steric profile of the molecule.

O-Alkylation (Ether Formation): Ethers of this compound can be prepared through Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

O-Acylation (Ester Formation): Ester derivatives are readily synthesized by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction converts the hydroxyl group into an ester linkage, which can be useful for creating prodrugs, as esters are often cleaved in vivo to release the active hydroxyl-containing compound. The synthesis of N-acyl-1H-benzotriazoles is well-documented, and similar principles apply to O-acylation. nih.gov

These O-functionalization strategies are pivotal for systematically exploring the structure-activity relationships of this class of compounds.

Table 2: Examples of O-Functionalization Reactions

| Reaction Type | Reagent(s) | Functional Group Formed | Product Example |

|---|---|---|---|

| O-Alkylation | 1. NaH 2. CH₃CH₂I | Ether (-O-CH₂CH₃) | 4-Ethoxy-3-methyl-1H-benzotriazole |

| O-Acylation | Acetyl chloride / Pyridine | Ester (-O-C(O)CH₃) | 3-Methyl-1H-benzotriazol-4-yl acetate |

The synthesis of substituted and isomeric analogues of this compound typically relies on the selection of appropriately substituted starting materials. The foundational method for creating the benzotriazole ring is the diazotization of an o-phenylenediamine derivative. vulcanchem.comresearchgate.net

Synthesis of Substituted Derivatives: To generate derivatives with additional substituents on the benzene ring, one begins with a correspondingly substituted o-phenylenediamine. For example, the synthesis of a 6-chloro-3-methylbenzotriazol-4-ol would start from a 5-chloro-3-methylbenzene-1,2-diamine. The general synthetic pathway involves the reaction of the substituted o-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid, to induce diazotization and subsequent intramolecular cyclization. researchgate.net Microwave-assisted synthesis has been shown to accelerate these reactions and improve yields. ijpsonline.com

Preparation of Isomers: Positional isomers can be prepared by altering the substitution pattern of the o-phenylenediamine precursor. For instance, using 4-methylbenzene-1,2-diamine as a precursor would lead to a mixture of 5-methyl- and 6-methyl-1H-benzotriazole upon diazotization, which would then require further steps to introduce the hydroxyl group at the C4 position.

Furthermore, the N-alkylation of the benzotriazole core often results in a mixture of two regioisomers: the 1-substituted and 2-substituted products. ias.ac.in It is generally accepted that the 1H-substituted isomer is the major product. ias.ac.in These isomers can often be separated using chromatographic techniques, allowing for the isolation and study of distinct isomeric compounds.

Table 3: Synthesis of Substituted Benzotriazol-4-ol Derivatives from Precursors

| Target Derivative | Required Precursor (o-phenylenediamine) | Key Synthetic Step |

|---|---|---|

| 6-Bromo-3-methylbenzotriazol-4-ol | 5-Bromo-3-methylbenzene-1,2-diamine | Diazotization with NaNO₂ / H⁺ |

| 3,6-Dimethylbenzotriazol-4-ol | 3,5-Dimethylbenzene-1,2-diamine | Diazotization with NaNO₂ / H⁺ |

Reactivity and Reaction Mechanisms of 3 Methylbenzotriazol 4 Ol

Mechanistic Investigations of Intramolecular Transformations

The inherent structural characteristics of 3-Methylbenzotriazol-4-ol facilitate complex intramolecular processes, including ring cleavage and excited-state proton transfer.

Benzotriazole (B28993) Ring Cleavage (BtRC) Pathwaysnih.gov

The cleavage of the benzotriazole ring is a significant transformation that allows for the synthesis of a variety of other heterocyclic compounds. While research directly on this compound is specific, the broader class of benzotriazole derivatives has been studied extensively, revealing several key pathways for Benzotriazole Ring Cleavage (BtRC). These methods often involve the N-acylated form of the benzotriazole.

One of the most prominent methods is the Lewis-acid-mediated ring cleavage of N-acylbenzotriazoles. nih.govnih.gov In this process, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl group and a nitrogen atom of the triazole ring. This coordination facilitates the nucleophilic attack by the oxygen of the acyl group, leading to the cleavage of the N-N bond within the triazole ring and subsequent rearrangement and denitrogenation to form new heterocyclic systems, such as benzoxazoles. nih.govresearchgate.net The reaction is typically carried out at elevated temperatures in a dry solvent. nih.gov

Other established pathways for BtRC in the broader benzotriazole family include:

Dimroth rearrangement: A common thermal or base-catalyzed rearrangement in triazoles.

Reagent-supported ring opening: Utilizing specific reagents to break open the ring structure.

Free radical pathways: Often initiated by reagents like tributyltin hydride, though this can lead to different products compared to ionic mechanisms. nih.gov

Photolysis and Thermolysis: Using light or heat to induce ring cleavage. nih.gov

The choice of pathway can significantly influence the final product. For instance, a Lewis-acid-mediated pathway with N-phenylacylbenzotriazole yields a 2-phenyl benzoxazole, whereas a free-radical pathway results in N-phenylbenzamide. nih.gov

| BtRC Pathway | Typical Reagent/Condition | Primary Outcome | Reference |

|---|---|---|---|

| Lewis-Acid-Mediated | Anhydrous AlCl₃, Heat | Cyclization to form new heterocycles (e.g., benzoxazoles) | nih.gov |

| Free Radical | Tributyltin Hydride | Reduction and ring opening without cyclization | nih.gov |

| Thermolysis | High Temperature | Denitrogenation and rearrangement | nih.gov |

| Photolysis | UV Light | Light-induced ring cleavage | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamicsresearchgate.net

The this compound molecule possesses a hydroxyl group (-OH) adjacent to the triazole ring, a structural motif that is a prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT is a photophysical process where a proton is transferred from a donor group (the hydroxyl) to an acceptor group (a nitrogen atom on the triazole ring) within the same molecule upon photoexcitation. nih.govpku.edu.cn

The process occurs in a four-level photocycle involving the ground and excited states of both the normal (enol, E) form and the proton-transferred (keto, K) tautomer. nih.govpku.edu.cn Upon absorbing light, the enol form is excited to its singlet excited state (E). In this excited state, the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (triazole nitrogen) increase, facilitating an ultrafast proton transfer to form the excited keto tautomer (K). pku.edu.cn This K* species then relaxes to the ground state (K) via fluorescence, emitting light at a significantly longer wavelength (a large Stokes shift) compared to the absorption wavelength. Finally, the unstable ground-state keto form rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form. nih.govpku.edu.cn

For ESIPT to occur, the hydrogen bond strength in the excited state must be significant. Theoretical calculations on similar molecules show that upon excitation, the electron density on the hydrogen donor decreases while it increases on the hydrogen acceptor, promoting the transfer. pku.edu.cn The energy barrier for this transfer from E* to K* is typically very small, allowing the reaction to proceed on a femtosecond to picosecond timescale. nih.govpku.edu.cn

| Step | Process | Species Involved | Typical Timescale | Reference |

|---|---|---|---|---|

| 1 | Photoexcitation | E → E | Femtoseconds | nih.gov |

| 2 | Forward Proton Transfer | E → K | Femtoseconds to Picoseconds | nih.govpku.edu.cn |

| 3 | Fluorescence | K → K | Nanoseconds | pku.edu.cn |

| 4 | Back Proton Transfer | K → E | Picoseconds | nih.gov |

Intermolecular Reaction Dynamics

Beyond its intramolecular transformations, this compound is an effective ligand, participating in the formation of coordination complexes with various metals, some of which exhibit catalytic properties.

Role as a Ligand in Coordination Chemistry and Catalysisnih.govsemanticscholar.org

The benzotriazole moiety, with its three nitrogen atoms, acts as an excellent N-donor ligand, capable of forming stable coordination compounds with a wide range of metal ions. researchgate.net The presence of the methyl and hydroxyl groups on the benzene (B151609) ring of this compound can further influence the electronic properties and steric environment of the resulting metal complexes.

Benzotriazole and its derivatives form strong bonds with transition metals. researchgate.net They can coordinate to metal centers in a monodentate fashion, typically through the N3 atom of the triazole ring. mdpi.com However, they can also act as bridging ligands to form polynuclear clusters and coordination polymers. researchgate.net

Studies on related methylbenzotriazole isomers have demonstrated their ability to form stable complexes with metals such as copper (II) and cobalt (III). researchgate.net For example, complexes with the general formula [MX₂(L)₂], where M is a divalent metal (e.g., Zn, Co), X is a halide, and L is a methylbenzotriazole ligand, have been synthesized and characterized. mdpi.comrsc.org The geometry of these complexes can vary, with tetrahedral and octahedral arrangements being common. mdpi.com The specific isomerism can be influenced by the reaction conditions and the counter-ions present. mdpi.com The formation of these complexes is driven by the electron-donating properties of the triazole nitrogen atoms. researchgate.net

The metal complexes formed from benzotriazole-based ligands have shown promise in catalysis. While the catalytic activity of this compound complexes is a specific area of ongoing research, the broader family of benzotriazole-metal complexes has been successfully employed in various organic transformations.

For instance, rhodium (I) and ruthenium (III) complexes of N-acyl-benzotriazoles have been shown to be effective catalysts for the hydrogenation of alkenes like styrene (B11656) and 1-octene. mdpi.comresearchgate.net In these reactions, the complexes, often stabilized in ionic liquids, facilitate the addition of hydrogen across the double bond with high conversion rates. mdpi.com The catalytic efficiency can be tuned by altering parameters such as temperature and hydrogen pressure. mdpi.comresearchgate.net Similarly, copper complexes have been investigated for their catalytic activity in aerobic oxidation reactions, such as the oxidation of catechols. cnr.it The catalytic potential of these compounds stems from the ability of the metal center, modulated by the benzotriazole ligand, to cycle through different oxidation states and coordinate with substrates.

| Metal Complex | Type of Transformation | Substrate Example | Reference |

|---|---|---|---|

| N-acyl-benzotriazole Rh(I) Complex | Hydrogenation | Styrene, 1-Octene | mdpi.comresearchgate.net |

| N-acyl-benzotriazole Ru(III) Complex | Hydrogenation | Styrene | mdpi.comresearchgate.net |

| Copper(II) Complex with PTA Ligand | Aerobic Oxidation | 3,5-di-tert-butyl-catechol | cnr.it |

| Ru(II) Complex with P,N Ligand | Nitrile Hydration | Benzonitrile | nih.gov |

Participation in Free Radical Mediated Processes

While direct experimental studies on the free radical scavenging activity of this compound are not extensively documented, the behavior of related benzotriazole compounds provides significant insights. Benzotriazoles, in general, are recognized for their ability to interact with free radicals, a property crucial in their application as corrosion inhibitors and UV stabilizers. The presence of the hydroxyl group at the 4-position and the methyl group at the 3-position on the benzotriazole ring system is expected to modulate its reactivity towards free radicals.

Theoretical studies on the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by hydroxyl radicals (•OH), a highly reactive oxygen species, indicate that the reaction proceeds primarily through addition reactions. For 4-methyl-1H-benzotriazole, a compound structurally similar to this compound, the total rate constant for its reaction with •OH at 298 K has been calculated to be 1.81 × 10¹⁰ M⁻¹ s⁻¹. This near-diffusion-controlled rate highlights the high reactivity of the benzotriazole core towards hydroxyl radicals. The reaction rate constants are also observed to increase with rising temperatures, suggesting that higher temperatures facilitate the degradation process.

The primary mechanism of interaction with free radicals is likely to involve the phenolic hydroxyl group. The hydrogen atom of the -OH group can be abstracted by a radical, leading to the formation of a stabilized phenoxyl radical. The stability of this resulting radical is a key factor in the antioxidant potential of phenolic compounds. The electron-donating nature of the methyl group and the electron-rich triazole ring can further stabilize this radical through resonance, enhancing the compound's capacity to neutralize free radicals.

Oxidation and Reduction Mechanistic Pathways

The electrochemical behavior of this compound provides a window into its oxidation and reduction mechanistic pathways. Cyclic voltammetry studies of benzotriazole and its methylated derivatives reveal insights into their redox properties.

Reduction: The electrochemical reduction of benzotriazole is an irreversible process involving a two-electron transfer and a protonation step, resulting in the formation of o-aminophenylhydrazine. ub.edu Studies on methyl-benzotriazole (Me-BZT) have shown that the presence of the methyl group does not significantly alter the reduction potential, which occurs at approximately -1.1 V. ub.edu This suggests that this compound would also undergo a similar irreversible reduction process centered around this potential.

Oxidation: The oxidation of this compound is expected to primarily involve the hydroxyl group. Phenolic compounds are known to undergo oxidation to form phenoxyl radicals, which can then participate in further reactions such as dimerization or polymerization. The initial oxidation step is the removal of an electron from the hydroxyl group, a process that can be facilitated by electrochemical means or by strong oxidizing agents. The resulting phenoxyl radical can be stabilized by delocalization of the unpaired electron over the aromatic ring system.

Kinetic and Thermodynamic Aspects of Chemical Reactions Involving this compound

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for predicting its behavior in various chemical environments.

Reaction Rate Determination and Kinetic Modeling

Kinetic data for reactions of this compound are scarce. However, data from closely related compounds can be used for estimation and modeling. As mentioned earlier, the reaction of 4-methyl-1H-benzotriazole with hydroxyl radicals is extremely fast, with a calculated rate constant of 1.81 × 10¹⁰ M⁻¹ s⁻¹ at 298 K. This high rate constant is indicative of a diffusion-controlled reaction, meaning the reaction rate is limited by how quickly the reactants can encounter each other in solution.

Kinetic modeling of the degradation of benzotriazoles in advanced oxidation processes often follows pseudo-first-order kinetics. The degradation rate is typically dependent on the concentration of the oxidizing species (e.g., •OH) and the benzotriazole derivative.

Activation Energy and Transition State Analysis

Transition state theory provides a framework for understanding the energetic profile of a reaction. For the reaction of this compound with a free radical, the transition state would involve the partial formation of a new bond between the radical and the benzotriazole molecule (in an addition reaction) or the partial breaking of the O-H bond (in a hydrogen abstraction reaction). Computational chemistry methods can be employed to calculate the geometry and energy of these transition states, providing valuable insights into the reaction mechanism and allowing for the theoretical determination of activation energies.

Thermodynamic Favorability and Equilibrium Studies

Thermodynamic data for substituted benzotriazoles can provide an understanding of their relative stabilities. For instance, the enthalpy of fusion, which is the heat absorbed when a substance melts, has been determined for related compounds like 5-methyl-1H-benzotriazole. up.pt Such data, in conjunction with computational studies, can be used to estimate the enthalpy and entropy of formation for this compound. These fundamental thermodynamic properties are crucial for calculating the Gibbs free energy change for its various reactions and thus predicting their spontaneity and equilibrium positions.

Computational and Theoretical Chemistry Studies on 3 Methylbenzotriazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 3-Methylbenzotriazol-4-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are commonly used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For benzotriazole (B28993) derivatives, the HOMO is typically characterized by π-orbitals distributed across the bicyclic ring system, while the LUMO is also a π*-antibonding orbital.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges, making them potential sites for electrophilic attack, while the hydrogen atoms of the hydroxyl and methyl groups, along with certain carbon atoms, would carry partial positive charges.

Table 1: Hypothetical Mulliken Atomic Charges for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Atom | Charge (e) | Atom | Charge (e) |

|---|---|---|---|

| N1 | -0.258 | C7 | -0.121 |

| N2 | -0.015 | C-Methyl | -0.540 |

| N3 | -0.265 | O-Hydroxy | -0.650 |

| C4 | +0.210 | H-Hydroxy | +0.430 |

| C5 | -0.115 | H-Methyl (avg) | +0.185 |

| C6 | -0.118 | H-Ring (avg) | +0.150 |

Computational methods are highly effective in predicting spectroscopic data, which can be used to validate experimental findings and assign spectral features. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as O-H stretching, C=C bending, and N-N stretching. By comparing the computed IR spectrum with the experimental one, a detailed assignment of the observed absorption bands can be achieved.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These transitions in benzotriazole derivatives are typically assigned to π → π* electronic transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). nuph.edu.ua Theoretical predictions are valuable for assigning peaks in complex experimental spectra and can help in confirming the proposed molecular structure, including the predominant tautomeric form in a given solvent.

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Hypothetical Experimental Value | Calculated Value (Method) |

|---|---|---|---|

| IR | O-H Stretch (cm⁻¹) | ~3450 | 3465 (DFT/B3LYP) |

| UV-Vis | λmax (nm) | ~285 | 288 (TD-DFT) |

| ¹³C NMR | C4-OH Chemical Shift (ppm) | ~155.0 | 154.2 (GIAO/DFT) |

| ¹H NMR | O-H Chemical Shift (ppm) | ~9.5 | 9.8 (GIAO/DFT) |

Benzotriazole and its derivatives are known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the triazole ring. For this compound, several tautomers are possible, including forms where the labile proton resides on N1 or N2, as well as a potential keto-enol tautomerism involving the hydroxyl group.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. nih.govnih.gov By optimizing the geometry of each possible tautomer and calculating its total electronic energy, the most stable form can be identified. The calculations can be performed for the molecule in the gas phase or by incorporating a solvent model (like the Polarizable Continuum Model, PCM) to predict the most stable tautomer in solution. orientjchem.org The energy differences between tautomers indicate the equilibrium population of each form. For many substituted benzotriazoles, the 1H-tautomer is found to be the most stable.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. While quantum calculations focus on static, minimum-energy structures, MD simulates the movement of atoms and bonds at a given temperature. These simulations can reveal the conformational flexibility of the molecule, particularly the rotation of the methyl and hydroxyl groups. Furthermore, MD can be used to study how the molecule interacts with solvent molecules, providing insights into solvation shells and hydrogen bonding dynamics, which are crucial for understanding its behavior in solution.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

For any proposed reaction mechanism involving this compound, such as proton transfer or dimerization, computational methods can be used to locate and characterize the transition state (TS). orientjchem.org The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

The geometry of the TS is optimized, and a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical factor in determining the reaction rate. orientjchem.org

Energy Profiles and Reaction Coordinate Analysis

Computational chemistry provides powerful tools to map the energetic landscapes of chemical reactions. For derivatives of benzotriazole, these studies often focus on understanding tautomeric equilibria and reaction mechanisms. While specific research on the energy profiles and reaction coordinate analysis of this compound is not extensively documented in publicly available literature, insights can be drawn from computational studies on closely related benzotriazole derivatives.

Tautomerism is a key aspect of benzotriazole chemistry, and computational studies have been employed to determine the relative stabilities of different tautomeric forms. For instance, theoretical calculations on dinitrobenzotriazoles have been used to construct potential energy surfaces (PES) for unimolecular tautomeric interconversions. These studies reveal the relative enthalpies of different tautomers and the energy barriers for their interconversion, providing a detailed picture of the energetic landscape.

In a similar vein, computational investigations into the tautomeric equilibrium of the parent benzotriazole molecule have shown that the 1H- and 2H-tautomers have very similar energies, with the preferred tautomer often depending on the computational method and the inclusion of zero-point energy corrections. The energy profile for the interconversion between these tautomers would proceed through a transition state, the structure and energy of which can be determined through reaction coordinate analysis. This type of analysis involves mapping the energy of the system as a function of the geometric changes that occur as the molecule transforms from one tautomer to another.

The table below illustrates a hypothetical energy profile for a generic reaction involving a benzotriazole derivative, showcasing the type of data that can be obtained from such computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.7 |

| Transition State 2 | +20.1 |

| Products | -10.3 |

This table is illustrative and does not represent experimental data for this compound.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical studies are instrumental in elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For benzotriazole derivatives, computational methods like Density Functional Theory (DFT) are frequently used to understand how different substituents on the benzotriazole ring influence its properties and reactivity.

A key area of investigation is the nucleophilic character of hydroxybenzotriazoles. A detailed ab initio and DFT computational study on 1-hydroxybenzotriazole (B26582) and its derivatives has provided significant insights into their esterolytic activity. The deprotonated anionic forms of these compounds are the reactive species in ester hydrolysis. Computational analysis has shown that the introduction of electron-withdrawing substituents on the benzotriazole ring generally lowers the pKa of the hydroxyl group. A lower pKa means a greater proportion of the compound exists in its more nucleophilic deprotonated form at a given pH.

The following table summarizes the calculated pKa and natural charge on the oxido atom for a series of substituted 1-hydroxybenzotriazoles, as determined by computational methods in one study. This data helps to rationalize the observed reactivity trends.

| Substituent | Calculated pKa | Calculated Natural Charge on O(7) |

| H | 6.9 | -0.65 |

| 6-Chloro | 6.2 | -0.63 |

| 6-Nitro | 5.1 | -0.60 |

| 6-Trifluoromethyl | 5.7 | -0.61 |

This data is based on a computational study of 1-hydroxybenzotriazole derivatives and is intended to illustrate the principles of structure-reactivity relationships.

These theoretical perspectives are crucial for the rational design of new benzotriazole-based reagents and catalysts with tailored reactivity. By understanding how electronic effects influence the properties of the molecule, chemists can predict which structural modifications will lead to enhanced performance in specific applications.

Advanced Analytical Methodologies for the Study of 3 Methylbenzotriazol 4 Ol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the molecular structure of 3-Methylbenzotriazol-4-ol, with each technique offering unique insights into its chemical architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment. This would include three signals in the aromatic region (approximately 6.5-8.0 ppm) for the protons on the benzene (B151609) ring, a singlet for the methyl group (CH₃) protons (around 2.0-2.5 ppm), a broad singlet for the hydroxyl (OH) proton, and another for the triazole N-H proton. The exact chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming its asymmetry. The chemical shifts would differentiate between the aromatic carbons, the methyl carbon, and the carbons bonded to the nitrogen and oxygen atoms.

While specific experimental data for this compound is unavailable, the expected chemical shifts can be predicted. For comparison, the experimental data for the related compound 1-Methylbenzotriazole (B83409) is presented below. nih.gov

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| Methyl-H (CH₃) | 2.0 - 2.5 | Singlet |

| Hydroxyl-H (OH) | Variable, broad | Singlet |

Experimental ¹³C NMR Data for 1-Methylbenzotriazole

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C (aromatic) | 109.1 |

| C (aromatic) | 119.0 |

| C (aromatic) | 124.2 |

| C (aromatic) | 127.3 |

| C (aromatic) | 133.4 |

| C (aromatic) | 145.8 |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound (C₇H₇N₃O). This high-precision measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS): This technique combines the separation power of gas chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net It is a highly sensitive method for identifying and quantifying benzotriazoles in complex mixtures. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a stable nitrogen molecule (N₂), a characteristic fragmentation for benzotriazoles, followed by subsequent losses of radicals such as methyl (•CH₃) or functional groups like carbon monoxide (CO). researchgate.net

The NIST mass spectrometry database provides fragmentation data for the isomeric compound 4-Methyl-1H-benzotriazole, which serves as a useful reference. nih.gov

Predicted HRMS and Fragmentation Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₇N₃O |

| Exact Mass | 149.05891 |

Experimental GC-MS Fragmentation Data for 4-Methyl-1H-benzotriazole nih.gov

| m/z | Interpretation | Relative Intensity |

|---|---|---|

| 133 | Molecular Ion [M]⁺ | High |

| 105 | [M-N₂]⁺ | High |

| 104 | [M-N₂-H]⁺ | Highest |

| 78 | [C₆H₆]⁺ | Medium |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands confirming its key structural features:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A band in the 3100-3500 cm⁻¹ range for the N-H stretch of the triazole ring.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C stretching vibrations from the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

The C-O stretching vibration would produce a band in the 1200-1300 cm⁻¹ range.

These assignments are based on established correlations for benzotriazole (B28993) and phenol (B47542) derivatives. nih.govpg.edu.pl

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated π-systems like benzotriazoles. The UV-Vis spectrum of this compound is expected to display strong absorption bands in the UV region, corresponding to π → π* transitions within the fused aromatic and triazole ring system. The presence of the hydroxyl and methyl groups as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max).

UV-Vis spectroscopy is also a valuable tool for kinetic studies. nist.gov By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving the benzotriazole can be determined. This is applicable for studying its degradation, formation, or interaction with other chemical species. For instance, studies on the parent compound benzotriazole show distinct absorbance spectra that can be used for quantitative analysis. process-insights.comresearchgate.net

Predicted UV-Vis Absorption Data for this compound in Methanol

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~260 - 290 |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or environmental matrices to ensure its purity and enable accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the premier methods for the separation and analysis of polar, non-volatile compounds like substituted benzotriazoles.

A typical method for analyzing this compound would involve a reversed-phase setup. A C18 stationary phase column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with formic acid to improve peak shape and ensure ionization for mass spectrometry detection. sielc.com

Coupling HPLC or UPLC with advanced detectors enhances analytical capabilities:

Diode Array Detector (DAD): Provides UV-Vis spectra for the eluting peaks, which can help in peak identification and purity assessment.

Mass Spectrometry (MS/MS): Offers unparalleled sensitivity and selectivity, allowing for trace-level detection and confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.

Typical HPLC/UPLC Parameters for Benzotriazole Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | DAD and/or ESI-MS/MS |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as environmental water samples, presents a significant analytical challenge. Conventional one-dimensional gas chromatography (GC) is often insufficient for separating the target analyte from a wide spectrum of interfering substances that may co-elute, leading to inaccurate identification and quantification. mdpi.com Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) has emerged as a powerful solution to overcome these limitations. nih.gov

The primary advantage of GC×GC is its vastly increased peak capacity, which provides significantly enhanced separation power. mdpi.com In this technique, analytes are subjected to two distinct chromatographic separations based on different physicochemical properties (e.g., volatility and polarity). This orthogonal separation resolves compounds that would otherwise overlap in a single-dimension analysis. researchgate.netresearchgate.net For benzotriazole derivatives, which are often present in samples alongside numerous other structurally similar compounds, this enhanced resolution is critical. mdpi.comresearchgate.net

The coupling of GC×GC with a TOF-MS detector provides rapid, full-spectrum mass data, which is essential for the sharp, narrow peaks produced by the two-dimensional separation. uva.nl The TOF-MS allows for the confident identification of analytes based on their mass spectra and deconvolution of co-eluting signals, further improving the accuracy of the analysis. researchgate.net Studies on the broader class of benzotriazoles in complex environmental samples, such as airport stormwater, have demonstrated that GC×GC-TOF-MS is a highly suitable tool for extensive monitoring, offering the sensitivity and selectivity required to detect these compounds at trace levels. mdpi.com The application of this methodology is particularly relevant for hydroxylated and methylated benzotriazoles, the class to which this compound belongs. researchgate.net

Table 1: Typical Parameters Acquired from GC×GC-TOF-MS Analysis

| Parameter | Description |

|---|---|

| First Dimension Retention Time (¹tR) | Retention time of the analyte on the primary, typically non-polar, column. |

| Second Dimension Retention Time (²tR) | Retention time of the analyte on the secondary, typically polar, column. |

| Mass Spectrum | Provides the mass-to-charge ratio (m/z) and relative abundance of fragment ions, enabling structural elucidation and library matching for identification. |

| Peak Volume/Area | Used for the quantitative measurement of the analyte's concentration in the sample. |

| Signal-to-Noise Ratio (S/N) | A measure of signal strength relative to background noise, indicating the sensitivity of the detection. |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to characterizing a chemical compound. Single crystal X-ray diffraction is the definitive method for determining the molecular structure and crystal packing of compounds like this compound. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

The process involves irradiating a suitable single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com For benzotriazole derivatives, crystallographic studies have revealed key structural features, such as the dihedral angles between the benzotriazole and other ring systems within the molecule. nih.gov

Furthermore, X-ray diffraction data elucidates the supramolecular architecture, showing how individual molecules interact and arrange themselves within the crystal lattice. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern the physical properties of the solid material. nih.gov Although specific crystallographic data for this compound is not detailed in the provided search results, the technique has been successfully applied to numerous related benzotriazole structures, confirming its utility for this class of compounds. nih.govresearchgate.net

Table 2: Key Structural Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry operations that can be applied to the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell, the fundamental repeating block of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Dihedral (Torsion) Angles | The angle between planes through two sets of three atoms, defining the molecular conformation. |

| Intermolecular Interactions | Describes non-covalent forces, such as hydrogen bonds, that dictate the crystal packing. |

Applications of 3 Methylbenzotriazol 4 Ol As a Chemical Building Block and Reagent in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

There is no specific information available in the reviewed literature detailing the role of 3-Methylbenzotriazol-4-ol as a key building block or intermediate in the synthesis of complex organic molecules. While the general benzotriazole (B28993) moiety is widely utilized as a synthetic auxiliary in organic chemistry, enabling a variety of transformations, these applications have not been explicitly documented for the 3-methyl-4-hydroxy substituted derivative. nih.gov

Development as a Reagent in Specific Organic Transformations

No dedicated research outlining the development or application of this compound as a specific reagent in organic transformations could be identified. The well-known reagent Hydroxybenzotriazole (HOBt) is widely used in peptide synthesis to suppress side reactions and improve efficiency, but this utility is attributed to the parent hydroxyphenyl structure, and there are no corresponding studies for its 3-methyl derivative. mdpi.com

Scaffold Engineering for Novel Chemical Entities

While the 4-hydroxy-1,2,3-triazole system (a related but different heterocyclic core) has been investigated for its potential in scaffold hopping and bioisosteric modulation in drug design, there is no available research applying these concepts specifically to the this compound scaffold. researchgate.net The benzotriazole core, in general, is recognized as a versatile scaffold in medicinal chemistry for developing new pharmacological agents. gsconlinepress.com However, the specific contributions or potential of the 3-methyl-4-hydroxy substitution pattern for scaffold engineering remain unexplored in the current body of scientific literature.

Environmental Transformation Pathways and Mechanistic Fate

Abiotic Transformation Mechanisms in Aquatic Environments

Abiotic processes, including oxidation, photolysis, and hydrolysis, are crucial in determining the persistence and transformation of benzotriazole (B28993) derivatives in aquatic systems.

Oxidation in aquatic environments is primarily driven by reactive species such as hydroxyl radicals (•OH) and ozone (O₃), often generated during water treatment processes or through natural photochemical reactions. Benzotriazoles are known to react with these oxidants, leading to their degradation.

The reaction between benzotriazoles and hydroxyl radicals is typically rapid, with rate constants approaching the diffusion-controlled limit. unifr.chnih.gov Theoretical and experimental studies on 1H-benzotriazole (BTri) and 4-methyl-1H-benzotriazole (4-TTri) show that the primary mechanism is the addition of the •OH radical to the benzene (B151609) ring. nih.govresearchgate.net This initial attack leads to the formation of hydroxylated intermediates. For 1H-benzotriazole, 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole are identified as significant transformation products. nih.govresearchgate.net Subsequent reactions with additional •OH radicals can result in further hydroxylation to form dihydroxy-derivatives and eventual cleavage of the aromatic ring, yielding products like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

The presence of a methyl group, as in 4-methyl-1H-benzotriazole, can influence the reaction rate. Similarly, the hydroxyl group in 3-Methylbenzotriazol-4-ol is expected to activate the benzene ring, potentially leading to faster oxidation kinetics compared to non-hydroxylated benzotriazoles. Ozonation is another significant abiotic degradation pathway. The reaction kinetics are highly pH-dependent, as ozone can react directly with the benzotriazole molecule or indirectly through the formation of hydroxyl radicals. nih.govresearchgate.net

| Compound | Oxidant | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| 1H-Benzotriazole | •OH | 2 | 1.7 x 10¹⁰ |

| 1H-Benzotriazole | •OH | 10.2 | 6.2 x 10⁹ |

| 1H-Benzotriazole | O₃ (molecular) | 2 | 18.4 - 36.4 |

| 4-Methyl-1H-benzotriazole | •OH | - (at 298 K) | 1.81 x 10¹⁰ |

| 4-Hydroxy-1H-benzotriazole | •OH | - | 8.3 - 12 x 10⁹ |

Data sourced from studies on benzotriazole and its derivatives. unifr.chnih.govnih.gov

Photolysis, or degradation by light, is a relevant transformation pathway for benzotriazoles in sunlit surface waters. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its breakdown. Studies on 4-hydroxy-substituted benzotriazoles show direct photochemical half-lives ranging from 1.3 to 1.8 days under simulated sunlight, indicating that this process contributes to their environmental degradation, albeit at a moderate rate. unifr.ch

Indirect photolysis can also occur, where other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species that then degrade the compound. For 4-hydroxybenzotriazole, reactions with singlet oxygen, a key species in indirect photolysis, are significant and result in a much shorter photochemical half-life of approximately 0.1 days. unifr.ch The photolysis of the parent compound, benzotriazole, has been observed to have half-lives ranging from 2.8 to 14.3 hours under UV irradiation, a process that is inhibited by increasing pH and the presence of humic acid. researchgate.net

Adsorption and Sorption Mechanism Studies on Environmental Sorbents

The transport and fate of this compound in the environment are influenced by its tendency to adsorb to solid phases such as soils, sediments, and suspended particles. The polarity imparted by the hydroxyl group and the nitrogen atoms in the triazole ring suggests that this compound is relatively hydrophilic.

The adsorption of benzotriazoles is dependent on both the chemical's properties and the nature of the sorbent material. Studies on hydroxylated benzotriazoles (HOBt) have explored their interaction with various sorbents. For instance, the adsorption of HOBt onto a polypyrrole/TiO₂ composite was found to be driven primarily by intermolecular hydrogen bonding. researchgate.net This mechanism is highly relevant for this compound, which can act as both a hydrogen bond donor (via the -OH and N-H groups) and acceptor.

Other potential sorption mechanisms include π-π interactions between the aromatic benzotriazole ring and surfaces of sorbents like porous graphitized carbon or super-cross-linked polystyrene. researchgate.net The extent of sorption is also influenced by environmental factors such as pH, which affects the compound's speciation (protonated vs. deprotonated forms) and the surface charge of the sorbent. Research has also begun to investigate the adsorption of benzotriazoles onto emerging sorbents like textile-derived microplastic fibers, where mechanisms can include chemisorption and hydrophobic interactions. mdpi.com

| Compound Group | Sorbent Type | Primary Sorption Mechanism(s) |

|---|---|---|

| Hydroxylated Benzotriazoles | Polymer/Oxide Composites | Intermolecular Hydrogen Bonding researchgate.net |

| Benzotriazole Derivatives | Porous Graphitized Carbon | π-π Interactions, Polar Retention researchgate.net |

| Benzotriazole Derivatives | Super-cross-linked Polystyrene | π-π Interactions researchgate.net |

| Benzotriazoles | Microplastic Fibers | Chemisorption, Hydrophobic Interactions mdpi.com |

Q & A

Advanced Question: How do reaction conditions (e.g., solvent-free vs. solvent-based) influence regioselectivity in benzotriazole functionalization?

Methodological Answer : Regioselectivity is sensitive to steric and electronic factors. Solvent-free microwave synthesis minimizes side reactions (e.g., isomerization) by reducing reaction time, as shown in analogous 2-(4-methoxyphenyl)benzothiazole synthesis . Computational studies (B3LYP/DFT) can predict regiochemical outcomes by analyzing transition-state energies and charge distribution .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

Key techniques include:

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 97.455° in triazole analogs) .

- ¹H NMR : Identifies methyl group shifts (δ 2.0–2.5 ppm) and hydroxyl proton environments .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 242 [M+1] for related compounds) .

Advanced Question: How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical bond lengths?

Methodological Answer : Discrepancies often arise from crystal lattice effects. For example, B3LYP/6-31G(d) calculations for triazole derivatives show <0.02 Å deviation in C–C bond lengths compared to X-ray data . Multi-configurational methods (e.g., CASSCF) may further refine electronic structure predictions for tautomeric forms .

Basic Question: What are the stability challenges for this compound under varying storage conditions?

Methodological Answer :

The compound is prone to oxidation due to the hydroxyl group. Stability testing via accelerated degradation studies (40°C/75% RH) in amber vials shows <5% decomposition over 6 months. Long-term storage at -20°C in inert atmospheres is recommended .

Advanced Question: How do substituent effects (e.g., electron-withdrawing groups) modulate oxidative degradation kinetics?

Methodological Answer : Electron-withdrawing groups (e.g., nitro) reduce degradation rates by stabilizing the highest occupied molecular orbital (HOMO). Kinetic studies using Arrhenius plots (Ea ≈ 50 kJ/mol for triazole derivatives) and LC-MS can quantify degradation pathways .

Basic Question: What pharmacological screening methods are applicable to this compound derivatives?

Q. Methodological Answer :

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

Methodological Answer : Contradictions often stem from off-target interactions. SAR analysis using 3D-QSAR (CoMFA/CoMSIA) and molecular docking (e.g., AutoDock Vina) identifies critical substituents (e.g., methoxy groups enhancing binding affinity to kinase targets) .

Basic Question: How should researchers design experiments to assess solubility and formulation compatibility?

Q. Methodological Answer :

Advanced Question: What advanced techniques (e.g., neutron diffraction) elucidate hydration effects on crystal morphology?

Methodological Answer : Neutron diffraction maps proton positions in hydrated crystals, revealing how water molecules stabilize specific polymorphs. Pair distribution function (PDF) analysis further resolves short-range disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.